(1-(2-Bromo-4-fluorobenzyl)cyclopropyl)methanamine
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Overview
Description
(1-(2-Bromo-4-fluorobenzyl)cyclopropyl)methanamine: is a compound that belongs to the class of fluorinated building blocks. These compounds are often used in various fields of scientific research due to their unique chemical properties. The presence of both bromine and fluorine atoms in the benzyl group makes this compound particularly interesting for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Bromo-4-fluorobenzyl)cyclopropyl)methanamine typically involves the reaction of 2-bromo-4-fluorobenzyl chloride with cyclopropylmethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The presence of the fluorine atom allows for coupling reactions with other aromatic compounds, leading to the formation of more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine.
Major Products:
Substitution Products: Various substituted benzyl derivatives.
Oxidation Products: Oxidized forms of the benzyl group.
Reduction Products: Reduced forms of the benzyl group.
Coupling Products: Complex aromatic compounds.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can be used in catalytic reactions to facilitate the formation of specific products.
Biology:
Biochemical Studies: The compound can be used in studies to understand the interactions between different biomolecules.
Drug Development: It may serve as a precursor in the synthesis of potential pharmaceutical agents.
Medicine:
Therapeutic Research: The compound’s derivatives may have therapeutic potential and can be studied for their effects on various biological targets.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (1-(2-Bromo-4-fluorobenzyl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms allows the compound to form strong interactions with various enzymes and receptors. These interactions can modulate the activity of these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
- (2-Bromo-4-fluorobenzyl)amine
- (2-Bromo-4-fluorobenzyl)cyclopropane
- (2-Bromo-4-fluorobenzyl)methanol
Uniqueness: The presence of both a cyclopropyl group and a methanamine group in (1-(2-Bromo-4-fluorobenzyl)cyclopropyl)methanamine makes it unique compared to other similar compounds This unique structure allows for specific interactions and reactions that are not possible with other compounds
Properties
Molecular Formula |
C11H13BrFN |
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Molecular Weight |
258.13 g/mol |
IUPAC Name |
[1-[(2-bromo-4-fluorophenyl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C11H13BrFN/c12-10-5-9(13)2-1-8(10)6-11(7-14)3-4-11/h1-2,5H,3-4,6-7,14H2 |
InChI Key |
PIGLHQYIQUIZAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=C(C=C(C=C2)F)Br)CN |
Origin of Product |
United States |
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